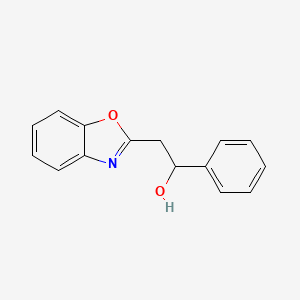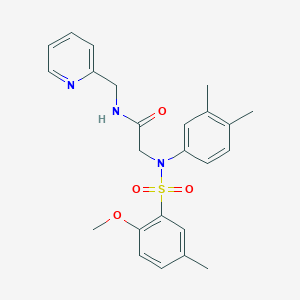![molecular formula C24H28N4O4 B4225927 N-{1-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-N'-PHENYLUREA](/img/structure/B4225927.png)
N-{1-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-N'-PHENYLUREA
Descripción general
Descripción
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, a piperidinyl ring, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidinyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl group is introduced onto the pyrrolidinyl ring.
Formation of the piperidinyl ring: This can be done through another cyclization reaction.
Coupling with phenylurea: The final step involves coupling the intermediate with phenylurea under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Acetaminophen: Another analgesic with structural similarities.
Paracetamol: Similar to acetaminophen, used for pain relief and fever reduction.
Uniqueness
N-{1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinyl}-N’-phenylurea is unique due to its combination of a pyrrolidinyl ring, a piperidinyl ring, and a phenylurea moiety. This unique structure may confer specific properties that are not present in similar compounds, making it a valuable molecule for further research and development.
Propiedades
IUPAC Name |
1-[1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-2-32-20-10-8-19(9-11-20)28-22(29)16-21(23(28)30)27-14-12-18(13-15-27)26-24(31)25-17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDKVAAXRGMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-fluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4225846.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4225852.png)

![N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4225865.png)

![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4225879.png)
![6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225884.png)
![3,4-dichloro-N-[2-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4225889.png)

![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4225897.png)

![N',N'-dimethyl-N-(7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)propane-1,3-diamine](/img/structure/B4225935.png)
![5-[(3,5-dimethyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B4225939.png)
![Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4225943.png)
